molecular formula C20H27N3O4S B11053090 methyl N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetyl)leucinate

methyl N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetyl)leucinate

Cat. No. B11053090
M. Wt: 405.5 g/mol
InChI Key: FJSSKVLGFCCJMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetyl)leucinate involves multiple steps, including the formation of the imidazole ring and the attachment of the hydroxybenzyl and leucinate groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions typically include the use of nickel catalysts and mild temperatures to ensure the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetyl)leucinate can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group can yield quinones, while reduction of the imidazole ring can produce dihydroimidazoles.

Scientific Research Applications

Methyl N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetyl)leucinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetyl)leucinate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The hydroxybenzyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetyl)leucinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

methyl 2-[[2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-4-methylpentanoate

InChI

InChI=1S/C20H27N3O4S/c1-12(2)9-17(19(26)27-4)22-18(25)11-28-20-21-13(3)16(23-20)10-14-5-7-15(24)8-6-14/h5-8,12,17,24H,9-11H2,1-4H3,(H,21,23)(H,22,25)

InChI Key

FJSSKVLGFCCJMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC(CC(C)C)C(=O)OC)CC2=CC=C(C=C2)O

Origin of Product

United States

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